Cas no 838-07-3 (5-Methyl-2'-deoxycytidine)

5-Methyl-2'-deoxycytidine is a modified nucleoside in which a methyl group is introduced at the 5-position of the cytosine base in 2'-deoxycytidine. This modification plays a critical role in epigenetic regulation, particularly in DNA methylation processes, which influence gene expression and cellular differentiation. The compound is widely utilized in molecular biology research, including studies on DNA replication, repair, and methylation dynamics. Its high purity and stability make it suitable for enzymatic incorporation into oligonucleotides, supporting applications in synthetic biology and epigenetics. Additionally, 5-methyl-2'-deoxycytidine serves as a valuable reference standard in analytical techniques such as HPLC and mass spectrometry.
5-Methyl-2'-deoxycytidine structure
5-Methyl-2'-deoxycytidine structure
Product name:5-Methyl-2'-deoxycytidine
CAS No:838-07-3
MF:C10H15N3O4
MW:241.243802309036
MDL:MFCD00006549
CID:40049
PubChem ID:440055

5-Methyl-2'-deoxycytidine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
    • 2-deoxy-5-methylcytidine
    • 2'-Deoxy-5-methylcytidine
    • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
    • 5-Methyl-2’-deoxy Cy
    • 5-Methyl-2’-deoxy Cytidine
    • 5-Methyl-2'-deoxycytidine
    • 5-Methyl-2'-deoxycytidine 5'-Triphosphate Sodium Salt Solution
    • 1-(2-Deoxy-β-D-ribofuranosyl)-5-methylcytosine
    • 5-mdC
    • 5-Methyldeoxycytidine
    • CYTIDINE, 2'-DEOXY-5-METHYL-
    • B200GV71QM
    • 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidin-2-one
    • 2′-Deoxy-5-methylcytidine (ACI)
    • 2′-Deoxy-5′-methylcytidine
    • 5-Methyl-2′-deoxycytidine
    • MDL: MFCD00006549
    • Inchi: 1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1
    • InChI Key: LUCHPKXVUGJYGU-XLPZGREQSA-N
    • SMILES: O=C1N=C(N)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
    • BRN: 0024189

Computed Properties

  • Exact Mass: 241.10600
  • Monoisotopic Mass: 241.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -1.4
  • Topological Polar Surface Area: 108

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.64
  • Melting Point: 193°C(lit.)
  • Boiling Point: 492.8℃ at 760 mmHg
  • Flash Point: 251.9 °C
  • Refractive Index: 44 ° (C=1.4, H2O)
  • Water Partition Coefficient: Soluble in water.
  • PSA: 110.60000
  • LogP: -0.64420
  • Solubility: Not determined

5-Methyl-2'-deoxycytidine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280;P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • RTECS:HA3860000
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8 °C
  • Risk Phrases:R36/37/38

5-Methyl-2'-deoxycytidine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methyl-2'-deoxycytidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM255234-25g
5-Methyl-2'-deoxycytidine
838-07-3 98%
25g
$*** 2023-05-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007229-100mg
5-Methyl-2'-deoxycytidine
838-07-3 99%
100mg
¥104 2024-05-21
eNovation Chemicals LLC
D163701-100mg
5-METHYL-2'-DEOXYCYTIDINE
838-07-3 97%
100mg
$200 2023-09-02
abcr
AB355618-1 g
5-Methyl-2'-deoxycytidine, 99%; .
838-07-3 99%
1g
€94.30 2023-06-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7457-50mg
5-Methyl-2'-deoxycytidine
838-07-3 99.69%
50mg
¥ 150 2023-09-07
MedChemExpress
HY-W012078-10mM*1 mL in DMSO
5-Methyl-2'-deoxycytidine
838-07-3 99.24%
10mM*1 mL in DMSO
¥165 2024-05-25
Ambeed
A223184-1g
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
838-07-3 98%
1g
$27.0 2024-07-24
SHENG KE LU SI SHENG WU JI SHU
sc-278256C-25 g
5-Methyl-2′-deoxycytidine,
838-07-3 ≥98%
25g
¥10,793.00 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D808366-1g
2'-Deoxy-5-methylcytidine
838-07-3 ≥99%(HPLC)
1g
¥285.00 2022-01-13
TRC
M295900-500mg
5-Methyl-2’-deoxy Cytidine
838-07-3
500mg
$ 75.00 2023-09-07

5-Methyl-2'-deoxycytidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrroli… Solvents: Dimethylformamide ;  1 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Reference
An efficient PyAOP-based C4-amination method for direct access of oxidized 5-methyl-2'-deoxycytidine derivatives
Zheng, Xiu-An; et al, Tetrahedron, 2018, 74(49), 7095-7101

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

Production Method 3

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Development of new amination reaction at 4-position of pyrimidine nucleosides
Tsuchiya, Katsutoshi; et al, Nucleic Acids Research Supplement, 2002, 2, 135-136

Production Method 5

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 6

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 7

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 8

Reaction Conditions
1.1 Catalysts: Alkaline phosphatase ,  Phosphodiesterase Solvents: Water
Reference
Design of highly efficient and selective transfer reaction of nitrosyl group to dC and dmC resulting in specific deamination
Ali, Monsur; et al, Nucleosides, 2005, 24(5-7), 721-724

Production Method 9

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  1-Methylpyrrolidine ,  Triethylamine
1.2 Reagents: Ammonia Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Development of new amination reaction at 4-position of pyrimidine nucleosides
Tsuchiya, Katsutoshi; et al, Nucleic Acids Research Supplement, 2002, 2, 135-136

Production Method 10

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 11

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 12

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 13

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 14

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 15

Reaction Conditions
1.1 Reagents: Ammonia ,  Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
1.2 Reagents: Ammonia Solvents: Methanol
Reference
A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides
Saladino, Raffaele; et al, Journal of the Chemical Society, 1994, (21), 3053-4

Production Method 16

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; et al, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 17

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
2.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

Production Method 18

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Acetic acid
1.2 Reagents: Phosphorus sulfide (P2S5) Solvents: Pyridine
2.1 Reagents: Ammonia ,  Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
2.2 Reagents: Ammonia Solvents: Methanol
Reference
A new and efficient synthesis of cytidine and adenosine derivatives by dimethyldioxirane oxidation of thiopyrimidine and thiopurine nucleosides
Saladino, Raffaele; et al, Journal of the Chemical Society, 1994, (21), 3053-4

Production Method 19

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Sodium azide Solvents: Acetonitrile
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Novel synthetic route to 1-substituted cytosines
Ciszewski, Krzysztof; et al, Synthesis, 1995, (7), 777-9

5-Methyl-2'-deoxycytidine Raw materials

5-Methyl-2'-deoxycytidine Preparation Products

Additional information on 5-Methyl-2'-deoxycytidine

Recent Advances in 5-Methyl-2'-deoxycytidine (838-07-3) Research: A Comprehensive Review

5-Methyl-2'-deoxycytidine (CAS: 838-07-3) is a modified nucleoside that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its role in epigenetic regulation and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its biochemical properties, mechanisms of action, and emerging applications in drug development and diagnostics.

Recent studies have elucidated the structural and functional characteristics of 5-Methyl-2'-deoxycytidine, highlighting its importance in DNA methylation processes. DNA methylation, a critical epigenetic modification, plays a pivotal role in gene expression regulation, genomic imprinting, and cellular differentiation. The incorporation of 5-Methyl-2'-deoxycytidine into DNA strands has been shown to influence these processes, making it a valuable tool for epigenetic research and a potential target for therapeutic intervention in diseases such as cancer and neurological disorders.

One of the most notable advancements in this area is the development of novel analytical techniques for detecting and quantifying 5-Methyl-2'-deoxycytidine in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a gold standard for precise measurement, enabling researchers to study methylation patterns with unprecedented accuracy. These methodologies have been instrumental in identifying aberrant methylation patterns associated with various pathologies, paving the way for early diagnostic markers and personalized medicine approaches.

In addition to its diagnostic potential, 5-Methyl-2'-deoxycytidine has shown promise in therapeutic applications. Recent preclinical studies have explored its use in combination with other epigenetic modifiers, such as DNA methyltransferase inhibitors, to enhance the efficacy of cancer treatments. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that co-administration of 5-Methyl-2'-deoxycytidine with decitabine resulted in synergistic effects in suppressing tumor growth in murine models of leukemia. These findings underscore the compound's potential as an adjunct therapy in oncology.

Furthermore, advancements in synthetic biology have enabled the scalable production of 5-Methyl-2'-deoxycytidine, addressing previous challenges related to supply and purity. Innovative enzymatic synthesis methods have been developed, offering a more sustainable and cost-effective alternative to traditional chemical synthesis. These technological improvements are expected to accelerate research and clinical translation, particularly in the development of epigenetic drugs and biomarkers.

Despite these promising developments, challenges remain in fully harnessing the therapeutic potential of 5-Methyl-2'-deoxycytidine. Issues such as delivery efficiency, off-target effects, and long-term safety profiles need to be addressed through further research. Ongoing clinical trials are investigating these aspects, with preliminary results anticipated in the coming years. The integration of computational modeling and artificial intelligence in drug design may also provide new insights into optimizing the use of this compound in clinical settings.

In conclusion, 5-Methyl-2'-deoxycytidine (838-07-3) represents a critical molecule in the intersection of chemistry, biology, and medicine. Its role in epigenetic regulation, combined with advancements in detection and synthesis technologies, positions it as a key player in the future of personalized medicine and targeted therapies. Continued research and collaboration across disciplines will be essential to unlocking its full potential and addressing the remaining challenges in its application.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:838-07-3)5-Methyl-2'-deoxycytidine
A840657
Purity:99%
Quantity:25g
Price ($):262.0